Methyl icosa-11,14,17-trienoate
Overview
Description
Synthesis Analysis
The synthesis of methyl icosa-11,14,17-trienoate-like compounds involves complex organic reactions, highlighting the intricate steps needed to produce polyunsaturated fatty acid esters. Sprecher (1968) details the total synthesis of related methyl esters, providing a foundational understanding of the chemical synthesis processes applicable to methyl icosa-11,14,17-trienoate (Sprecher, 1968).
Molecular Structure Analysis
Investigations into compounds with structural similarities offer insights into the molecular structure of methyl icosa-11,14,17-trienoate. The detailed NMR and X-ray crystallography analyses of related substances provide valuable data on bond configurations and molecular geometries which are crucial for understanding the structural characteristics of methyl icosa-11,14,17-trienoate and its isomers (Glister et al., 2005).
Scientific Research Applications
Synthesis and Metabolism
Methyl icosa-11,14,17-trienoate, a derivative of polyunsaturated fatty acids, has been synthesized and studied for its metabolism. In a study by Flock and Skattebol (2000), starting from n - 3 polyunsaturated fatty acids like icosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the synthesis of methyl icosa-11,14,17-trienoate was accomplished. This research contributes to understanding the metabolic pathways and potential applications of these fatty acids derivatives in various fields including pharmacology and nutrition (Flock & Skattebol, 2000).
Environmental Impact
The environmental impact of compounds related to methyl icosa-11,14,17-trienoate has been a subject of research. For example, studies on triclosan, a compound with structural similarities, have shown its widespread presence in aquatic environments and potential toxic effects on marine organisms. This research is crucial in understanding the environmental footprint of such compounds and guiding regulations for their safe use (Cortez et al., 2012).
Biodegradation and Toxicity
The biodegradation of triclosan and the formation of methyl-triclosan in activated sludge under aerobic conditions have been studied, providing insights into the environmental fate and potential toxicity of these compounds. Understanding their breakdown processes is vital for assessing their long-term environmental impacts (Chen et al., 2011).
Pharmacological Applications
The potential pharmacological applications of methyl icosa-11,14,17-trienoate and related compounds are being explored. For instance, polyunsaturated trifluoromethyl ketones derived from EPA and DHA have been synthesized as potential inhibitors of cytosolic phospholipase A2. Such research could lead to new therapeutic agents for various diseases (Holmeide & Skattebol, 2000).
properties
IUPAC Name |
methyl (11E,14E,17E)-icosa-11,14,17-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVRBUXEPJVRC-JSIPCRQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl icosa-11,14,17-trienoate | |
CAS RN |
55682-88-7, 207615-39-2 | |
Record name | Methyl 11,14,17-eicosatrienoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl eicosatrienoate, (11E,14E,17E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207615392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL EICOSATRIENOATE, (11E,14E,17E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64353K1U22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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